C18H29BClNO3

Description

C₁₈H₂₉BClNO₃ is a boron-containing heterocyclic compound with a molecular weight of 353.70 g/mol and CAS No. EN300-761680 . Its structure is described as 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, though this conflicts with the molecular formula, which includes boron (B) and chlorine (Cl). The compound is categorized under D0 and classified as an O acid, indicating acidic functional groups. Synthesized via iodo cyclocubane reactions, it achieves a purity of 95%, though detailed synthetic protocols remain unspecified .

Properties

IUPAC Name |

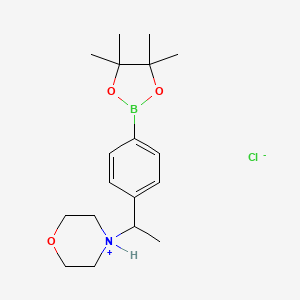

4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholin-4-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3.ClH/c1-14(20-10-12-21-13-11-20)15-6-8-16(9-7-15)19-22-17(2,3)18(4,5)23-19;/h6-9,14H,10-13H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPAEWWOVCJFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)[NH+]3CCOCC3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride typically involves the reaction of 1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride: undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are often biaryl compounds.

Scientific Research Applications

1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride: has several scientific research applications:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: This compound can be used to create biologically active molecules for research purposes.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex. This complex facilitates the transfer of the boronic acid group to the organic halide, forming a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares C₁₈H₂₉BClNO₃ with structurally or functionally related compounds, emphasizing molecular features, synthesis, and bioactivity.

Table 1: Key Parameters of C₁₈H₂₉BClNO₃ and Comparable Compounds

Structural and Functional Contrasts

Boron vs. In contrast, C₆H₃Cl₂N₃ and its analogs (e.g., 4-chloro-5-isopropylpyrrolo-triazine) rely on chlorine for electrophilic substitution or nucleophilic displacement, common in agrochemical or pharmaceutical intermediates .

Compounds like C₆H₃Cl₂N₃ derive from pyrrolo-triazine systems, which are electron-deficient and often used in kinase inhibitors or antiviral agents .

Synthetic Pathways :

- Both classes employ polar aprotic solvents (e.g., DMF in C₆H₃Cl₂N₃ synthesis) and halide-based reagents (e.g., KI ), suggesting shared strategies for heterocyclic functionalization .

Its Log S (solubility) of -3.1 suggests moderate aqueous solubility . No bioactivity or toxicity data is available for C₁₈H₂₉BClNO₃, limiting its pharmacological or industrial evaluation .

Notes

Discrepancies in Evidence: The structural description of C₁₈H₂₉BClNO₃ in omits boron, conflicting with its molecular formula. This raises questions about reporting accuracy. focuses on chlorinated nitrogen heterocycles (e.g., pyrrolo-triazines) rather than boron-containing analogs, limiting direct comparability .

Research Gaps: Physical properties (e.g., melting point, stability) and detailed synthetic protocols for C₁₈H₂₉BClNO₃ are absent in the evidence.

Methodological Overlaps :

- Both compounds utilize halogenated intermediates and aprotic solvents , suggesting scalable synthetic routes for heterocyclic diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.